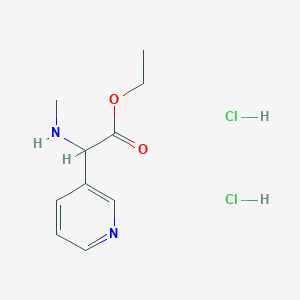
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride: is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with ethyl chloroacetate in the presence of methylamine. The reaction proceeds under controlled conditions, often requiring a specific temperature range and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a tool to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it useful in biochemical assays.
Medicine: In the medical field, this compound has potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The pathways involved in these interactions are often studied to understand the compound's therapeutic potential.
Comparison with Similar Compounds
Ethyl 2-(methylamino)acetate: A closely related compound with similar reactivity but lacking the pyridin-3-yl group.
Ethyl 2-(methylamino)-2-(pyridin-2-yl)acetate: A structural analog with a different position of the pyridinyl group.
Ethyl 2-(methylamino)-2-(pyridin-4-yl)acetate: Another analog with the pyridinyl group at a different position.
Uniqueness: Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate dihydrochloride is unique due to the presence of the pyridin-3-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
ethyl 2-(methylamino)-2-pyridin-3-ylacetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-3-14-10(13)9(11-2)8-5-4-6-12-7-8;;/h4-7,9,11H,3H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRIIMYOSRVOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
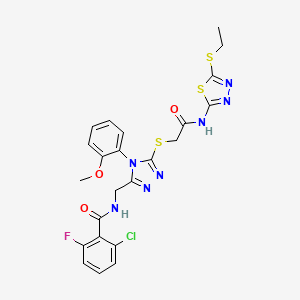
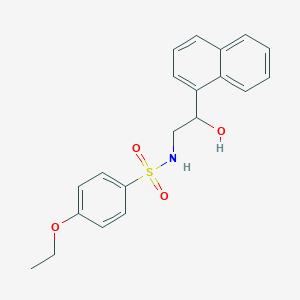
![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)
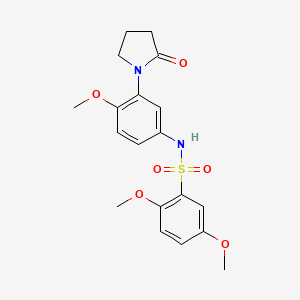
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)

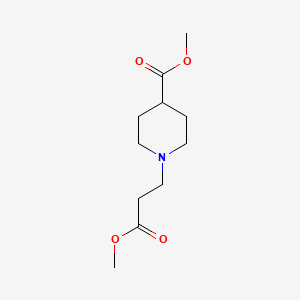
![2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B2904962.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B2904963.png)
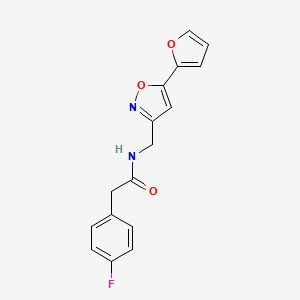
![Tert-butyl (3aR,6aS)-2-(6-chloropyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2904965.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2904968.png)
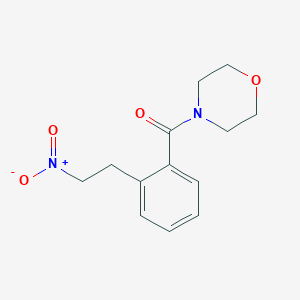
![3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2904971.png)
